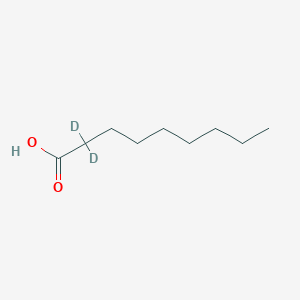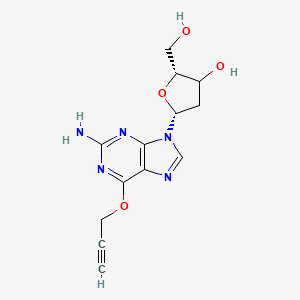
6-O-Propynyl-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Propynyl-2’-deoxyguanosine: is a modified nucleoside analog that contains an alkyne group. It is primarily used in click chemistry and biochemical research. The compound has a molecular formula of C₁₃H₁₅N₅O₄ and a molecular weight of 305.29 g/mol . It is known for its applications in labeling and visualizing nucleic acids, particularly in the context of mitochondrial DNA studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Propynyl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosine. The alkyne group is introduced at the 6-O position through a series of chemical reactions. The exact synthetic route and reaction conditions can vary, but common steps include protection of the hydroxyl groups, introduction of the alkyne group, and subsequent deprotection .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure high purity and consistency, typically achieving a purity of ≥ 98% as determined by high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-Propynyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group allows for click chemistry reactions, particularly with azide-containing compounds, to form stable triazole linkages.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group.
Common Reagents and Conditions:
Click Chemistry Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving 6-O-Propynyl-2’-deoxyguanosine.
Solvents: Dimethyl sulfoxide (DMSO) and methanol are frequently used solvents for dissolving the compound.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-O-Propynyl-2’-deoxyguanosine is used in click chemistry to label and visualize nucleic acids. It is particularly useful in studying the dynamics of mitochondrial DNA .
Biology: The compound is employed in fluorescence imaging strategies to observe the distribution and dynamics of mitochondrial DNA within cells. It helps in understanding the regulation of mitochondrial DNA replication and transcription .
Medicine: In medical research, 6-O-Propynyl-2’-deoxyguanosine is used to study early steps of viral replication, such as HIV-1, by click labeling specific nucleosides .
Industry: The compound finds applications in the development of diagnostic tools and therapeutic agents due to its ability to label and track nucleic acids .
Wirkmechanismus
6-O-Propynyl-2’-deoxyguanosine exerts its effects through the alkyne group, which allows it to participate in click chemistry reactions. The molecular targets include nucleic acids, where it integrates into DNA strands and facilitates the labeling and visualization of specific sequences. The pathways involved include the incorporation of the modified nucleoside into DNA and subsequent click reactions with azide-containing probes .
Vergleich Mit ähnlichen Verbindungen
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in click chemistry for labeling DNA.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
Uniqueness: 6-O-Propynyl-2’-deoxyguanosine is unique due to its specific modification at the 6-O position, which allows for selective labeling of guanine residues in DNA. This specificity makes it particularly useful in studying mitochondrial DNA and viral replication .
Eigenschaften
Molekularformel |
C13H15N5O4 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(2R,5R)-5-(2-amino-6-prop-2-ynoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7?,8-,9-/m1/s1 |
InChI-Schlüssel |
XUNGDRIVNXQGHG-CFCGPWAMSA-N |
Isomerische SMILES |
C#CCOC1=NC(=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O)N |
Kanonische SMILES |
C#CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


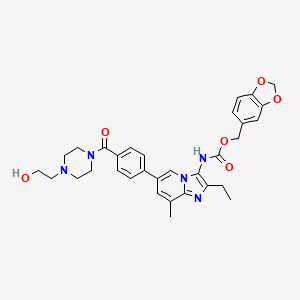
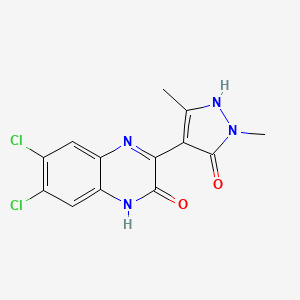
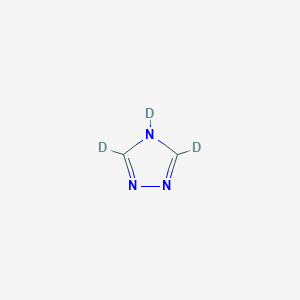
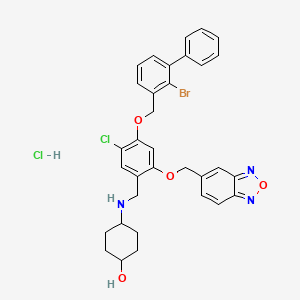
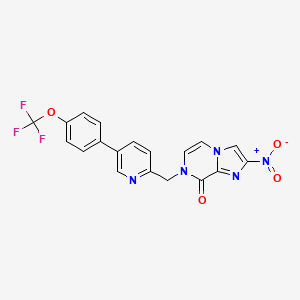
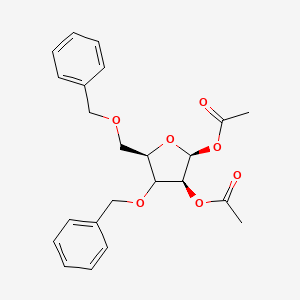
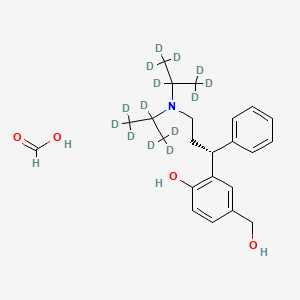
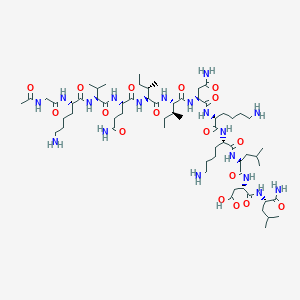
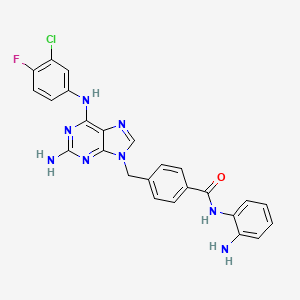
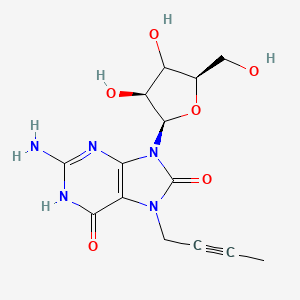
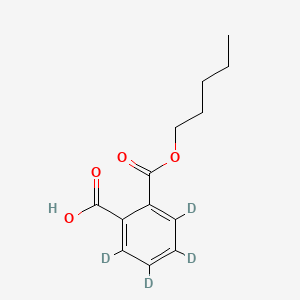
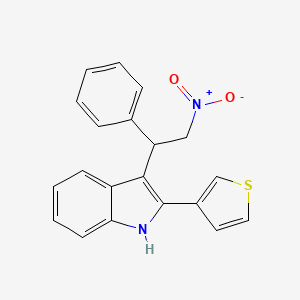
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
